molecular formula C9H12Cl2N2OS B13463978 2-Amino-1-(1,3-benzothiazol-2-yl)ethan-1-ol dihydrochloride

2-Amino-1-(1,3-benzothiazol-2-yl)ethan-1-ol dihydrochloride

Cat. No.: B13463978
M. Wt: 267.17 g/mol
InChI Key: BAYMYOIOGDYFIB-UHFFFAOYSA-N
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Description

2-Amino-1-(1,3-benzothiazol-2-yl)ethan-1-ol dihydrochloride is a compound that belongs to the class of benzothiazoles Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2-Amino-1-(1,3-benzothiazol-2-yl)ethan-1-ol dihydrochloride, typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method is the reaction of 2-aminothiophenol with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . Another method involves the use of microwave-assisted synthesis, which accelerates the reaction and improves yields .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. For example, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be an efficient and environmentally friendly method for synthesizing benzothiazoles .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,3-benzothiazol-2-yl)ethan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The amino group in the benzothiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazoles .

Scientific Research Applications

2-Amino-1-(1,3-benzothiazol-2-yl)ethan-1-ol dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,3-benzothiazol-2-yl)ethan-1-ol dihydrochloride involves its interaction with various molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-1-(1,3-benzothiazol-2-yl)ethan-1-ol dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.

Properties

Molecular Formula

C9H12Cl2N2OS

Molecular Weight

267.17 g/mol

IUPAC Name

2-amino-1-(1,3-benzothiazol-2-yl)ethanol;dihydrochloride

InChI

InChI=1S/C9H10N2OS.2ClH/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9;;/h1-4,7,12H,5,10H2;2*1H

InChI Key

BAYMYOIOGDYFIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(CN)O.Cl.Cl

Origin of Product

United States

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